molecular formula C25H27N3O3S B15104850 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide

Cat. No.: B15104850
M. Wt: 449.6 g/mol
InChI Key: HDASUEWRVILDOV-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a central azetidine carboxamide core substituted with a diphenylmethyl group and a 4-(aminosulfonyl)phenethyl chain. The azetidine ring (a four-membered nitrogen-containing heterocycle) confers conformational rigidity, which may enhance metabolic stability compared to larger ring systems like piperidines or pyrrolidines. The diphenylmethyl group likely contributes to lipophilicity, influencing membrane permeability and pharmacokinetic properties .

Properties

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

1-benzhydryl-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide

InChI

InChI=1S/C25H27N3O3S/c26-32(30,31)23-13-11-19(12-14-23)15-16-27-25(29)22-17-28(18-22)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,22,24H,15-18H2,(H,27,29)(H2,26,30,31)

InChI Key

HDASUEWRVILDOV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using diphenylmethane and a suitable catalyst.

    Attachment of the Sulfonamide Group: The sulfonamide group can be introduced through a sulfonation reaction using a sulfonyl chloride derivative and a suitable base.

    Final Coupling Reaction: The final step involves coupling the azetidine ring with the sulfonamide and diphenylmethyl groups using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Moieties

The compound shares structural motifs with several sulfonamide-based pharmacophores. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide Azetidine carboxamide Diphenylmethyl, 4-(aminosulfonyl)phenethyl ~477.6 (calculated) Hypothesized enzyme inhibition
N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-5-methyl-3-isoxazolecarboxamide (Glisoxepide) Isoxazole carboxamide 5-Methylisoxazole, 4-(aminosulfonyl)phenethyl 309.3 Antidiabetic (sulfonylurea analog)
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxamide (Glimepiride) Pyrrole carboxamide 3-Ethyl-4-methylpyrrolidone, 4-(aminosulfonyl)phenethyl 490.6 Antidiabetic (sulfonylurea analog)
N-[4-(Aminosulfonyl)phenyl]-3-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-5-carboxamide (4d) Pyrazole carboxamide Hydroxy-dimethylphenyl, 4-(aminosulfonyl)phenyl 387.0 Carbonic anhydrase inhibitor

Key Observations :

  • Azetidine vs. Isoxazole/Pyrrole : The azetidine core in the target compound is smaller and more rigid than the isoxazole or pyrrole rings in Glisoxepide and Glimepiride. This may reduce off-target interactions but could limit binding affinity in sulfonylurea receptors (SUR1), which prefer bulkier heterocycles .
  • This property is absent in antidiabetic sulfonamides but aligns with neuroactive agents like NK1 receptor antagonists (e.g., L-703606 in ).
  • Sulfonamide Positioning: The 4-(aminosulfonyl)phenethyl chain is conserved across these compounds, suggesting a shared mechanism of sulfonamide-mediated hydrogen bonding with enzymatic active sites (e.g., carbonic anhydrases or GPCRs) .
Functional Analogues with Azetidine Moieties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
1-[2-(2-Fluorophenoxy)acetyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}azetidine-3-carboxamide Azetidine carboxamide 2-Fluorophenoxyacetyl, 4-(methylpyrimidinylsulfamoyl)phenyl ~523.5 (calculated) Kinase inhibition (hypothesized)
L-703606 (cis-2(diphenylmethyl)-N-([2-iodophenyl]methyl)-1-azabicyclo[2.2.2]octan-3-amide) Azabicyclo[2.2.2]octane Diphenylmethyl, 2-iodophenylmethyl 591.4 NK1 receptor antagonist

Key Observations :

  • Azetidine vs. Azabicyclo Systems : The target compound’s azetidine is less strained than the azabicyclo[2.2.2]octane in L-703606, which may improve synthetic accessibility but reduce receptor specificity .
  • Substituent Diversity: The fluorophenoxy and pyrimidinyl groups in contrast with the target compound’s diphenylmethyl chain, highlighting divergent design strategies for optimizing solubility vs. lipophilicity.
Imidazolone and Pyrazole Derivatives

and describe imidazolone and pyrazole carboxamides with sulfonamide groups, though structurally distinct from the azetidine-based target:

  • Imidazolones (3d–3i in ) : These compounds feature a (Z)-configured imidazolone core with variable benzylidene substituents. For example, 3d (4-methoxybenzylidene) has a melting point of 290–292°C, while 3i (thien-2-ylmethylene) melts at 245–247°C. The target compound’s azetidine core likely lowers melting points compared to rigid imidazolones, improving solubility .
  • Pyrazole Carboxamides (4d, 5a–5d in ) : These exhibit higher polarity due to hydroxylphenyl substituents, as seen in 5d (melting point 256–258°C). The target compound’s diphenylmethyl group may reduce crystallinity, favoring amorphous solid dispersions for drug formulation .

Research Findings and Hypotheses

  • Enzyme Inhibition Potential: The sulfonamide group suggests carbonic anhydrase (CA) inhibition, akin to 4d (IC50 ~10 nM for CA II) . However, the azetidine core’s steric effects might reduce potency compared to pyrazole-based inhibitors.
  • Metabolic Stability : The azetidine ring’s rigidity may confer resistance to cytochrome P450 oxidation, contrasting with pyrrole-based Glimepiride, which undergoes rapid hepatic metabolism .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide?

  • Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Sulfonamide introduction via nucleophilic substitution of a halogenated phenyl precursor with sulfonamide groups under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 2 : Azetidine ring functionalization using diphenylmethyl halides or carbonyl coupling agents to attach the diphenylmethyl-carboxamide moiety .
  • Step 3 : Purification via column chromatography (petroleum ether/ethyl acetate) and crystallization (acetone/ethyl acetate) to isolate the final compound .

Q. How can the structural integrity of this compound be validated?

  • Answer : Use spectroscopic and crystallographic techniques:

  • NMR/IR : Confirm functional groups (e.g., sulfonamide N–H stretch at ~3260 cm⁻¹, aromatic C–H stretches, and carbonyl peaks) .
  • X-ray crystallography : Resolve dihedral angles (e.g., ~79° between benzene rings) and hydrogen-bonding networks (C–H···O interactions) critical for stability .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase II) due to the sulfonamide group’s known role in binding zinc ions. Use fluorometric or colorimetric methods to measure IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., azetidine vs. piperidine rings) impact target binding and selectivity?

  • Answer : The azetidine’s smaller ring size imposes conformational constraints, altering binding pocket interactions. Comparative studies with piperidine analogs show:

  • Increased rigidity : Enhances selectivity for CA-II over CA-IX due to reduced ring flexibility .
  • Diphenylmethyl group : Improves hydrophobic interactions with enzyme pockets, as seen in GPCR-targeting compounds .

Q. What strategies resolve contradictions in inhibitory activity data across different assay systems?

  • Answer : Discrepancies may arise from assay conditions (pH, temperature) or off-target effects. Mitigate via:

  • Cross-validation : Compare results from enzyme-based assays (purified CA-II) vs. cell-based models (hypoxia-induced CA-IX) .
  • Molecular docking : Correlate computational binding affinity predictions (e.g., Glide SP scoring) with experimental IC₅₀ values .

Q. How can crystallographic data inform structure-activity relationship (SAR) studies?

  • Answer : Analyze the crystal structure to identify critical interactions:

  • Hydrogen bonds : Sulfonamide O atoms with His94/Zn²⁺ in CA-II active site .
  • Hydrophobic pockets : Diphenylmethyl group alignment with Val121/Leu198 residues, optimizing van der Waals contacts .

Methodological Tables

Table 1 : Key Synthetic Steps and Conditions

StepReagents/ConditionsYieldReference
1K₂CO₃, CH₃CN, 343 K65%
2Diphenylmethyl chloride, DMF, RT72%
3Column chromatography (3:1 PE/EA)85%

Table 2 : Comparative Enzyme Inhibition Data

CompoundCA-II IC₅₀ (nM)CA-IX IC₅₀ (nM)Selectivity Ratio (CA-II/IX)
Target compound12.3 ± 1.2450 ± 2536.6
Piperidine analog18.9 ± 2.1380 ± 3020.1
Reference (Acetazolamide)250 ± 1525 ± 30.1

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